N-allyl-7-chloro-4-quinazolinamine

Monoamine Oxidase B MAO-B Neurodegeneration

Researchers requiring a validated MAO-B inhibitor with precise selectivity often face supply inconsistencies for niche 4-aminoquinazolines. This compound resolves that gap. - Defined Activity: 12 nM IC50 against MAO-B with 166-fold selectivity over MAO-A. - Clean Profile: Minimal off-target activity against MAO-A (2,000 nM) and AChE (1,200 nM). - Supply Assurance: Sourced as a pure reference standard for SAR studies and assay calibration.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 477861-98-6
Cat. No. B3139952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-7-chloro-4-quinazolinamine
CAS477861-98-6
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC=CCNC1=NC=NC2=C1C=CC(=C2)Cl
InChIInChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
InChIKeyDRXXHDVDHJKACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-allyl-7-chloro-4-quinazolinamine Baseline Profile


N-allyl-7-chloro-4-quinazolinamine (CAS 477861-98-6) is a synthetic heterocyclic small molecule belonging to the 4-aminoquinazoline class, characterized by an allyl substituent at the N4 position and a chlorine atom at the C7 position on the quinazoline core . Its molecular formula is C11H10ClN3, with a molecular weight of 219.67 g/mol, and it is primarily employed as a research tool in medicinal chemistry and chemical biology for exploring monoamine oxidase B (MAO-B) inhibition and kinase selectivity profiling [1].

Workflow MAO-B inhibition studies
Use Context Kinase selectivity profiling (Clk1/Clk4)
Selection Quinazoline-based SAR starting point

Structural Basis of Substitution Failure


Generic substitution within the 4-aminoquinazoline class is precluded by the profound impact of N4 and C7 substituents on both target potency and isoform selectivity. Small changes—replacing the N-allyl group with an N-alkyl, N-aryl, or N-benzyl moiety, or altering the C7 halogen—can invert selectivity from MAO-B to MAO-A, diminish inhibitory potency by orders of magnitude, or completely ablate activity against kinases of interest [1][2]. The specific N-allyl, 7-chloro substitution pattern of this compound confers a distinct pharmacological fingerprint that is not reproducible by close structural analogs, mandating its use when precise, literature-validated activity is required [1].

N4-Allyl substitution
Replacement with N-alkyl or N-aryl groups may shift MAO-B isoform selectivity and reduce reported inhibition activity.
C7-Chloro group
Altering the C7 halogen can invert selectivity toward MAO-A or ablate the kinase activity profile.
Structurally similar quinazolines
Close analogs with different substitution patterns may not reproduce the reported inhibition fingerprint.

N-allyl-7-chloro-4-quinazolinamine Quantitative Evidence


Potent MAO-B Inhibition

N-allyl-7-chloro-4-quinazolinamine exhibits potent inhibitory activity against human recombinant MAO-B, with an IC50 of 12 nM [1]. In contrast, a structurally related 4-aminoquinazoline analog bearing a different N-substituent displays an MAO-B IC50 of >100,000 nM, representing a >8,300-fold loss in potency [2]. This demonstrates that the specific N-allyl, 7-chloro substitution is critical for achieving nanomolar MAO-B inhibition.

MAO-B Inhibition
Head-to-head
IC50 12 nM vs >100,000 nM (>8,300-fold)
Reported nanomolar MAO-B inhibition context
Human recombinant MAO-B; kynuramine substrate
Monoamine Oxidase B MAO-B Neurodegeneration Parkinson's Disease Enzymology

MAO-B Selectivity Over MAO-A

The compound demonstrates remarkable isoform selectivity, inhibiting MAO-B with an IC50 of 12 nM while exhibiting an IC50 of 2,000 nM against MAO-A, representing a 166-fold selectivity for MAO-B [1]. In contrast, the clinically used MAO-B inhibitor selegiline achieves a selectivity ratio of approximately 20- to 50-fold (IC50 MAO-A/MAO-B), and the MAO-A selective inhibitor clorgyline displays >10,000-fold selectivity for MAO-A [2].

MAO-B Selectivity
Cross-study comparable
12 nM (MAO-B) vs 2,000 nM (MAO-A); 166-fold
Isoform-selectivity assay context
Recombinant MAO-A/B; selegiline ~20-50 fold
Isoform Selectivity MAO-A MAO-B Reversible Inhibitor CNS Safety

AChE Selectivity

N-allyl-7-chloro-4-quinazolinamine exhibits negligible inhibition of human acetylcholinesterase (AChE), with an IC50 of 1,200 nM [1]. Compared to its MAO-B IC50 of 12 nM, this represents a 100-fold window of selectivity. In contrast, many quinazoline-based cholinesterase inhibitors, such as certain donepezil hybrids, show potent dual inhibition of both AChE and MAO-B, complicating target deconvolution [2].

AChE Selectivity
Class-level inference
MAO-B IC50 12 nM vs AChE IC50 1,200 nM (100-fold)
Off-target enzyme review context
Human recombinant AChE; Ellman's assay
Acetylcholinesterase Off-Target Cholinergic Selectivity CNS

Clk1/Clk4 Kinase Activity

A preliminary kinase profiling study identified N-allyl-7-chloro-4-quinazolinamine as a compound with activity against splicing-related kinases, specifically Clk1 and Clk4 [1]. This finding positions the compound within a distinct chemical space relative to classic MAO-B inhibitors like selegiline, which lack kinase activity. Furthermore, within the quinazoline class, subtle structural modifications can dramatically alter kinase selectivity; for example, related 6-arylquinazolin-4-amines have been optimized for high Clk1/Clk4 selectivity over Dyrk1A and a broad kinome panel [2].

Clk1/Clk4 Activity
Data to verify
Identified as Clk1/Clk4 inhibitor in panel; distinct from selegiline
Kinase selectivity profiling context
Protein kinase panel; assay details not fully disclosed
Clk Kinases Splicing Cancer Chemical Biology Kinase Selectivity

N-allyl-7-chloro-4-quinazolinamine Applications


Selective MAO-B Inhibitor Development

N-allyl-7-chloro-4-quinazolinamine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing reversible, brain-penetrant MAO-B inhibitors. Its 12 nM IC50 against MAO-B and 166-fold selectivity over MAO-A [1] provide a strong foundation for medicinal chemistry efforts targeting Parkinson's disease and other synucleinopathies, where MAO-B inhibition is a clinically validated mechanism [2].

MAO-B-Specific Chemical Probe

The compound's clean selectivity profile—with minimal off-target activity against MAO-A (2,000 nM) and AChE (1,200 nM) [1]—makes it an excellent tool compound for dissecting MAO-B-specific contributions to dopamine metabolism, oxidative stress, and glial activation in cellular and ex vivo models. Its use can help deconvolute pathways that are obscured by non-selective inhibitors.

Monoamine and Splicing Crosstalk

Given its preliminary activity against the splicing-related kinases Clk1 and Clk4 [1], this compound enables exploration of the functional crosstalk between monoamine oxidase pathways and alternative splicing regulation. This is a unique application not addressable by conventional MAO-B inhibitors and is relevant to understanding complex neurological and oncological diseases [2].

Enzymology Reference Standard

With well-defined IC50 values for MAO-B (12 nM), MAO-A (2,000 nM), and AChE (1,200 nM) established in standardized in vitro assays [1], this compound is suitable for use as a reference inhibitor in enzymatic assays to validate assay conditions, benchmark novel MAO-B inhibitors, and calibrate high-throughput screening platforms.

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
Reported MAO-B affinity and selectivity
Confirm isoform selectivity and reversibility in vitro
MAO-B pathway dissection
Clean selectivity window vs MAO-A and AChE
Verify lack of off-target activity in cellular models
Monoamine-splicing crosstalk studies
Dual MAO-B/Clk activity (preliminary)
Validate Clk1/Clk4 target engagement and functional effects
Enzymatic assay reference
Well-characterized inhibition values
Benchmark against published data and assay conditions
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